2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring. The presence of the fluorine atom on the phenyl ring and the dimethyl groups on the cyclohexane ring contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
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Diazotization Reaction: : The process begins with the diazotization of 4-fluoroaniline. This involves treating 4-fluoroaniline with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
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Coupling Reaction: : The diazonium salt is then coupled with 5,5-dimethylcyclohexane-1,3-dione in an alkaline medium (usually sodium hydroxide, NaOH). This step results in the formation of the azo compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pH, and reactant concentrations.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of amines.
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Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Quinones or other oxidized derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
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Chemistry: : Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine: : Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
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Industry: : Utilized in the production of dyes, pigments, and other industrial chemicals due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
- 2-((4-Bromophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
- 2-((4-Methylphenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione
Comparison
Compared to its analogs, 2-((4-Fluorophenyl)diazenyl)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)diazenyl]-5,5-dimethylcyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNGQLJDGXFBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)N=NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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